molecular formula C18H17FN2O2S B2509694 1-(4-Fluorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea CAS No. 2034548-90-6

1-(4-Fluorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea

Cat. No. B2509694
CAS RN: 2034548-90-6
M. Wt: 344.4
InChI Key: JYEVNOUYOGBJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea, also known as Compound 1, is a synthetic compound that has shown potential in various scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 1-(4-Fluorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is involved in the synthesis of novel pyridine and naphthyridine derivatives, illustrating its utility in creating complex molecular structures. Abdelrazek et al. (2010) described the dimerization reactions of related compounds, leading to the synthesis of derivatives with potential pharmaceutical applications. Such processes highlight the compound's role in the development of new chemical entities (Abdelrazek et al., 2010).

Photocyclisation and Molecular Interaction

Barton et al. (1971) explored the photocyclisation of related furan compounds, demonstrating the method's efficacy in establishing the linear tetracyclic carbon skeleton. This work underpins the compound's potential in facilitating complex molecular transformations, pivotal in synthetic chemistry (Barton et al., 1971).

Applications in Synthesis of Ureas and Related Compounds

Thalluri et al. (2014) demonstrated the synthesis of ureas through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which could be related to the broader utility of the compound in creating urea derivatives. This process underscores the compound's versatility in chemical synthesis, providing a route to synthesizing ureas from carboxylic acids under mild conditions, which could be environmentally friendly and cost-effective (Thalluri et al., 2014).

Spectroscopic and Structural Characterization

Haroon et al. (2019) focused on the synthesis and characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, which could relate to studying the compound's structural and spectroscopic properties. Such research could provide insights into the electronic and geometric structure of the compound, facilitating its application in material science and molecular engineering (Haroon et al., 2019).

Antifungal Activity

Research by Mishra et al. (2000) on similar fluorophenyl ureas and their antifungal properties suggests potential biological applications for 1-(4-Fluorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea. The study's findings on fungitoxic action could imply the compound's utility in developing antifungal agents, showcasing its potential impact beyond synthetic chemistry (Mishra et al., 2000).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c19-15-3-1-13(2-4-15)11-21-18(22)20-9-7-16-5-6-17(24-16)14-8-10-23-12-14/h1-6,8,10,12H,7,9,11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEVNOUYOGBJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCC2=CC=C(S2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.